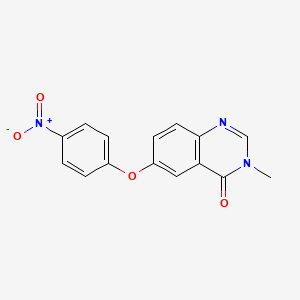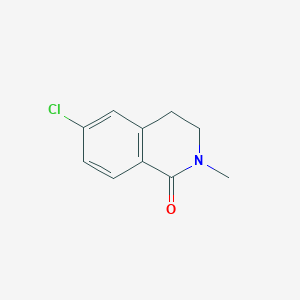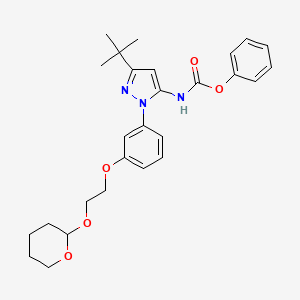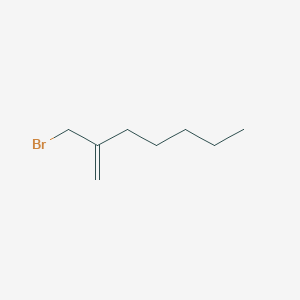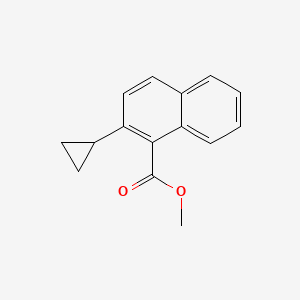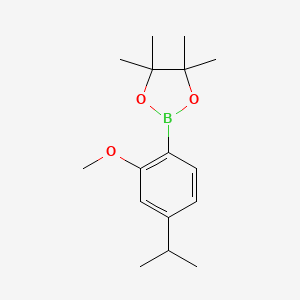![molecular formula C17H15BrO3S B13897661 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid](/img/structure/B13897661.png)
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid is an organic compound with a complex structure that includes a brominated propanoyl group, a phenylsulfanyl group, and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid typically involves multiple steps, starting with the bromination of a suitable precursor. One common method involves the nucleophilic aromatic substitution reaction, where a bromine atom is introduced into the aromatic ring under specific conditions . The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to replace the bromine atom.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
科学的研究の応用
2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
作用機序
The mechanism of action of 2-[5-(2-Bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid involves its interaction with specific molecular targets. The bromine atom and phenylsulfanyl group play crucial roles in its reactivity and binding properties. The compound may act by inhibiting enzymes or interacting with proteins, thereby affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
2-(3-Bromopropanoyl)-5-formylphenyl (hydroxy)acetic acid: This compound has a similar brominated propanoyl group but differs in the presence of a formyl group.
2-Bromopropionyl bromide: A simpler compound with a brominated propanoyl group but lacking the phenylsulfanyl and acetic acid moieties.
特性
分子式 |
C17H15BrO3S |
|---|---|
分子量 |
379.3 g/mol |
IUPAC名 |
2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetic acid |
InChI |
InChI=1S/C17H15BrO3S/c1-11(18)17(21)12-7-8-15(13(9-12)10-16(19)20)22-14-5-3-2-4-6-14/h2-9,11H,10H2,1H3,(H,19,20) |
InChIキー |
GAAADDRPWLNOCS-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=C(C=C1)SC2=CC=CC=C2)CC(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


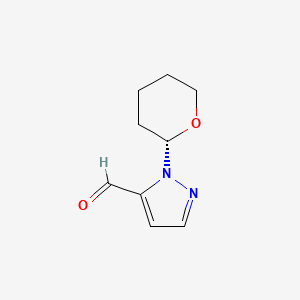
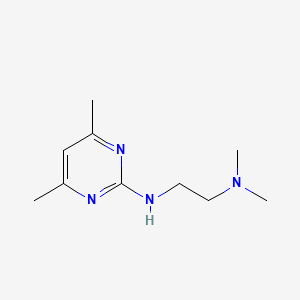
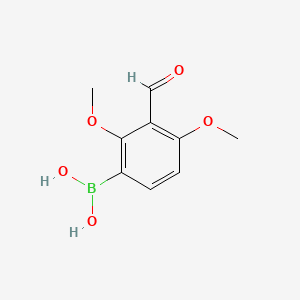
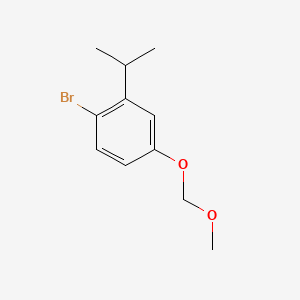
![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
![N-(3-Methyl-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13897612.png)
